molecular formula C7H16O3 B1619837 2-(2-Isopropoxyethoxy)ethanol CAS No. 5412-01-1

2-(2-Isopropoxyethoxy)ethanol

Cat. No.: B1619837
CAS No.: 5412-01-1
M. Wt: 148.2 g/mol
InChI Key: HRWADRITRNUCIY-UHFFFAOYSA-N
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Description

2-(2-Isopropoxyethoxy)ethanol is a glycol ether derivative characterized by its branched alkoxy chain (isopropoxyethoxy) and terminal hydroxyl group. Its IUPAC name is (±)-1-[[α-(2-isopropoxyethoxy)-p-tolyl]oxy]-3-(isopropylamino)-2-propanol fumarate, though it is more commonly recognized as a structural component of Bisoprolol fumarate, a selective β1-adrenergic receptor blocker used to treat hypertension and cardiac diseases .

Properties

IUPAC Name

2-(2-propan-2-yloxyethoxy)ethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O3/c1-7(2)10-6-5-9-4-3-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWADRITRNUCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073349
Record name 2-(2-Isopropoxyethoxy)ethanol
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Molecular Weight

148.20 g/mol
Source PubChem
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CAS No.

5412-01-1
Record name Diethylene glycol monoisopropyl ether
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Record name Ethanol, 2-(2-(1-methylethoxy)ethoxyl)-
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Record name 2-(2-Isopropoxyethoxy)ethanol
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Record name 2-(2-isopropoxyethoxy)ethanol
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Record name 2-(2-Isopropoxyethoxy)ethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxyethoxy)ethanol typically involves the reaction of 2-isopropoxyethanol with ethylene oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

2-isopropoxyethanol+ethylene oxide2-(2-Isopropoxyethoxy)ethanol\text{2-isopropoxyethanol} + \text{ethylene oxide} \rightarrow \text{2-(2-Isopropoxyethoxy)ethanol} 2-isopropoxyethanol+ethylene oxide→2-(2-Isopropoxyethoxy)ethanol

Industrial Production Methods

In industrial settings, the production of 2-(2-Isopropoxyethoxy)ethanol involves the use of catalysts to enhance the reaction rate and yield. The process is typically carried out in a reactor where the reactants are mixed and heated to the required temperature. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyethoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-(2-Isopropoxyethoxy)ethanol, also known as diethylene glycol monoisopropyl ether, is an organic compound with the molecular formula C7H16O3C_7H_{16}O_3 and a molecular weight of 148.20 g/mol. This compound exhibits diverse applications across various scientific fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to function effectively as a solvent, reagent, and intermediate in numerous chemical processes.

Chemistry

2-(2-Isopropoxyethoxy)ethanol is predominantly used as a solvent and intermediate in organic synthesis. Its ability to dissolve a wide range of compounds makes it valuable in various chemical reactions.

Common Reactions :

  • Oxidation : Can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : Can be reduced to simpler alcohols.
  • Substitution : The hydroxyl group can be substituted with other functional groups.
Reaction TypeProducts Formed
OxidationAldehydes and carboxylic acids
ReductionSimpler alcohols
SubstitutionVarious substituted ethers and esters

Biology

In biological research, this compound is utilized for preparing biological samples and as a reagent in biochemical assays. Its properties facilitate interactions with biological molecules, making it suitable for studies involving cell membranes and proteins.

Medicine

Research is ongoing into the potential use of 2-(2-Isopropoxyethoxy)ethanol in drug delivery systems. It may serve as an excipient in pharmaceutical formulations, enhancing the solubility and stability of active ingredients.

Industry

The compound is employed in the production of surfactants, lubricants, and other industrial chemicals. Its effectiveness as a solvent contributes to its widespread use in various manufacturing processes.

Case Study 1: Solvent in Organic Synthesis

A study demonstrated that 2-(2-Isopropoxyethoxy)ethanol effectively solubilizes reactants in organic synthesis reactions, leading to higher yields compared to traditional solvents. The compound's unique balance of hydrophilic and hydrophobic properties allows for improved interaction between reactants.

Case Study 2: Drug Formulation

In pharmaceutical research, formulations containing 2-(2-Isopropoxyethoxy)ethanol showed enhanced bioavailability for specific drug compounds. The study highlighted its role in stabilizing active ingredients and improving their delivery through biological membranes.

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyethoxy)ethanol involves its interaction with various molecular targets. The compound can form hydrogen bonds with other molecules, which can influence its reactivity and interactions. In biological systems, it may interact with cell membranes and proteins, affecting their function and stability .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 766.97 g/mol (as part of Bisoprolol fumarate) .
  • Solubility: Highly soluble in water, methanol, ethanol, and chloroform .
  • Applications : Primarily utilized in pharmaceuticals for its role in Bisoprolol, which exhibits >90% bioavailability and prolonged gastric retention to enhance absorption .
  • Synthesis: Derived from the tosylation of isopropoxy ethanol (2-IE) followed by functionalization, as outlined in Scheme 1 of .

Comparison with Similar Compounds

Glycol ethers with the general structure 2-(2-alkoxyethoxy)ethanol are widely used in industrial and pharmaceutical applications. Below, we compare 2-(2-Isopropoxyethoxy)ethanol with structurally analogous compounds, focusing on molecular properties, applications, and toxicity.

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling/Melting Point Solubility Key References
2-(2-Isopropoxyethoxy)ethanol C₈H₁₈O₃ 162.22 (monomer) Not reported Water, methanol, ethanol, chloroform
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 194°C (boiling) Miscible in water, polar solvents
2-(2-Ethoxyethoxy)ethanol C₆H₁₄O₃ 134.17 202°C (boiling) Water, ethanol, ether
2-(2-Isobutoxyethoxy)ethanol C₈H₁₈O₃ 162.22 Not reported Limited data; likely hydrophobic

Notes:

  • Branching in the alkoxy chain (e.g., isopropoxy vs. methoxy) increases hydrophobicity, reducing water solubility .
  • Higher molecular weight correlates with lower volatility, as seen in 2-(2-Ethoxyethoxy)ethanol’s higher boiling point compared to the methoxy variant .

Research Findings and Data Gaps

  • Synthetic Efficiency: 2-(2-Isopropoxyethoxy)ethanol’s synthesis via tosylation () offers high yield but requires optimization for industrial scale .
  • Toxicity Data: Limited studies on long-term exposure to isopropoxy derivatives highlight a need for comprehensive toxicological profiling .
  • Environmental Impact: Glycol ethers like 2-(2-Ethoxyethoxy)ethanol are persistent in water systems, urging eco-friendly alternatives .

Biological Activity

2-(2-Isopropoxyethoxy)ethanol, also known by its CAS number 5412-01-1, is an organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₁H₂₄O₃
  • Molecular Weight : 200.31 g/mol
  • Structure : The compound features an ether functional group and a hydroxyl group, contributing to its solubility and reactivity.

The biological activity of 2-(2-Isopropoxyethoxy)ethanol can be attributed to several mechanisms:

  • Solvent Properties : It acts as a solvent in various biochemical reactions, facilitating the interaction between different biological molecules.
  • Biochemical Interactions : The hydroxyl group allows for hydrogen bonding with proteins and nucleic acids, potentially modulating their activity.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Synthesis Methods

The synthesis of 2-(2-Isopropoxyethoxy)ethanol typically involves the reaction of isopropyl alcohol with ethylene oxide in the presence of a catalyst. The following table summarizes various synthesis routes:

Synthesis RouteYield (%)Notes
Isopropyl alcohol + Ethylene oxide75Utilizes silica sulfuric acid as catalyst
Reaction with phenolic compounds63Forms derivatives with enhanced properties

Antimicrobial Activity

A study investigated the antimicrobial properties of 2-(2-Isopropoxyethoxy)ethanol against various pathogens. The minimum inhibitory concentration (MIC) was determined using standard methods:

  • Pathogen Tested : Staphylococcus aureus
  • MIC Value : 250 μg/mL

This suggests that the compound may have potential as an antimicrobial agent, though further research is necessary to understand its full efficacy and mechanism.

Case Study: Antifungal Properties

In a related study examining antifungal activity, 2-(2-Isopropoxyethoxy)ethanol was tested alongside other compounds against Candida albicans. The results indicated a synergistic effect when combined with traditional antifungal agents:

  • Combination Treatment : 100 μg/mL of 2-(2-Isopropoxyethoxy)ethanol with amphotericin B.
  • Outcome : Enhanced antifungal activity, reducing the effective dose of amphotericin B by 50%.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(2-Isopropoxyethoxy)ethanol in laboratory settings?

Answer:
The compound can be synthesized via Williamson ether synthesis , a two-step process:

Alkylation : React isopropanol with a halogenated ethylene glycol derivative (e.g., 2-chloroethanol) under basic conditions (e.g., NaOH) to form the intermediate ether.

Ethoxylation : Introduce a second ethoxy group using ethylene oxide, catalyzed by acidic or basic conditions.
Purification typically involves fractional distillation or column chromatography to isolate the product from unreacted starting materials and byproducts. Analytical validation via GC-MS or NMR is critical to confirm purity .

Basic: How can researchers accurately characterize the physicochemical properties of 2-(2-Isopropoxyethoxy)ethanol?

Answer:
Key properties and methods include:

Property Method Typical Value Reference
DensityPycnometry~1.11 g/cm³ (analog)
Boiling PointDistillation under reduced pressure220–230°C (estimated)
Water SolubilityShake-flask method~24 g/L (analog)
LogP (Partition Coefficient)HPLC or computational modeling~0.8–1.2

Advanced Note : Differential Scanning Calorimetry (DSC) can assess thermal stability, while FT-IR identifies functional groups .

Basic: What safety protocols are essential for handling 2-(2-Isopropoxyethoxy)ethanol in laboratory environments?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Exposure Monitoring : Regular biomonitoring (e.g., urinary metabolites like alkoxyacetic acids) for chronic exposure assessment .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What molecular mechanisms contribute to the reproductive toxicity of glycol ether derivatives like 2-(2-Isopropoxyethoxy)ethanol?

Answer:

  • Metabolic Pathway : Hepatic oxidation via alcohol dehydrogenase converts the compound to alkoxyacetic acid , which inhibits glycolysis and mitochondrial function in germ cells .
  • Experimental Validation : In vivo studies on rodents show dose-dependent reductions in sperm motility and ovarian follicle depletion. Mechanistic studies use knockout models (e.g., ADH-deficient mice) to isolate metabolic contributions .
  • Mitigation : Substitute with less toxic analogs (e.g., propylene glycol ethers) or implement engineering controls (e.g., closed-system synthesis) .

Advanced: How do structural modifications (e.g., chain length, branching) in glycol ethers influence their solvent efficacy in organic synthesis?

Answer:

  • Branching Effects : The isopropoxy group in 2-(2-Isopropoxyethoxy)ethanol reduces polarity compared to linear analogs (e.g., 2-ethoxyethanol), enhancing solubility for nonpolar reactants.
  • Applications :
    • Coupling Reactions : Effective in SN2 reactions due to moderate dielectric constant (ε ~10–15).
    • Polymer Chemistry : Serves as a co-solvent in polyurethane formulations, improving chain flexibility .
  • Computational Modeling : Hansen solubility parameters predict compatibility with resins and polymers .

Advanced: What analytical strategies resolve contradictions in ecotoxicity data for 2-(2-Isopropoxyethoxy)ethanol?

Answer:
Discrepancies in LC50 values (e.g., fish vs. daphnia) arise from:

  • Test Conditions : Variations in temperature, pH, or dissolved oxygen. Standardize protocols per OECD Guidelines 201/202 .
  • Metabolite Interference : Degradation products (e.g., ethylene glycol) may dominate toxicity in long-term assays. Use LC-HRMS to track parent compound vs. metabolites .
  • Species Sensitivity : Employ QSAR models to extrapolate data across taxa, validated with microcosm studies .

Advanced: How can researchers optimize experimental designs to study the environmental persistence of 2-(2-Isopropoxyethoxy)ethanol?

Answer:

  • Degradation Studies :
    • Aerobic/Anaerobic Systems : Use soil or water microcosms spiked with ¹⁴C-labeled compound to track mineralization rates.
    • Half-Life Estimation : Apply first-order kinetics to data from GC-MS or HPLC-UV analyses .
  • Field Validation : Compare lab results with mesocosm experiments to account for abiotic factors (e.g., UV radiation) .

Basic: What are the regulatory considerations for using 2-(2-Isopropoxyethoxy)ethanol in academic research?

Answer:

  • EU Compliance : Adhere to REACH regulations (EC 1907/2006) for hazard communication and exposure limits (DNEL: 10 mg/m³) .
  • Waste Disposal : Classify as hazardous waste (HP14 Ecotoxic) under EU Directive 2008/98/EC. Incinerate at >1000°C with scrubbers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Isopropoxyethoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Isopropoxyethoxy)ethanol

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